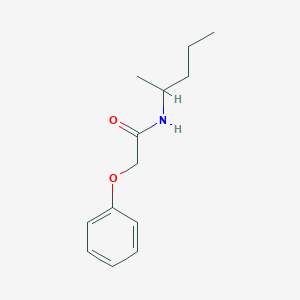

N-(pentan-2-yl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-pentan-2-yl-2-phenoxyacetamide |

InChI |

InChI=1S/C13H19NO2/c1-3-7-11(2)14-13(15)10-16-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |

InChI Key |

ADJRZWSPFYESOJ-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)COC1=CC=CC=C1 |

Canonical SMILES |

CCCC(C)NC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for N Pentan 2 Yl 2 Phenoxyacetamide and Its Analogs

Conventional Synthetic Routes to N-(pentan-2-yl)-2-phenoxyacetamide

Conventional synthetic strategies for this compound typically involve the formation of the amide and ether bonds in separate steps. These methods are well-established in organic chemistry and can be adapted for the synthesis of a wide range of related analogs.

Amidation Reactions for Acetamide (B32628) Formation

The formation of the acetamide linkage is a key step in the synthesis of this compound. This is typically achieved through the reaction of a carboxylic acid derivative with an amine. A common and efficient method involves the use of an activated carboxylic acid, such as an acyl chloride, which readily reacts with the amine.

The synthesis of the target molecule can be accomplished by reacting pentan-2-amine with 2-phenoxyacetyl chloride. The 2-phenoxyacetyl chloride can be prepared from 2-phenoxyacetic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with pentan-2-amine, usually in the presence of a base to neutralize the HCl byproduct, yields this compound.

Alternatively, direct amidation of 2-phenoxyacetic acid with pentan-2-amine can be achieved using coupling agents. A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and often proceeding without the need for racemization-free methods for chiral precursors. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Boron-based reagents have also emerged as effective promoters for direct amidation. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be a highly effective reagent for the direct amidation of a variety of carboxylic acids and amines. researchgate.net This method is operationally simple and can be carried out with equimolar quantities of the acid and amine. researchgate.net

Etherification Strategies for Phenoxy Moiety Integration

The phenoxy moiety of this compound is typically introduced through a nucleophilic substitution reaction, with the Williamson ether synthesis being the most classical and widely used method. This reaction involves the reaction of a phenoxide ion with an alkyl halide.

In the context of synthesizing the precursor 2-phenoxyacetic acid, the Williamson ether synthesis would involve the reaction of phenol (B47542) with a 2-haloacetic acid, such as chloroacetic acid, in the presence of a base. The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the haloacetic acid.

The reaction conditions for the Williamson ether synthesis can be optimized to improve yields and minimize side reactions. Factors such as the choice of solvent, temperature, and the nature of the base and leaving group can all influence the outcome of the reaction.

Optimization of Reaction Conditions and Yields for Research Scale Synthesis

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for this compound, particularly for research-scale production where high purity and reasonable yields are paramount. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the amidation step, the choice of coupling agent and base can significantly impact the yield and purity of the final product. A screening of different coupling agents and bases is often necessary to identify the optimal combination for a specific substrate pair. The table below illustrates a hypothetical optimization of the amidation reaction between 2-phenoxyacetic acid and pentan-2-amine using different coupling agents.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC | - | DCM | 25 | 12 | 65 |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 85 |

| 3 | HATU | DIPEA | DMF | 25 | 8 | 92 |

| 4 | B(OCH₂CF₃)₃ | - | MeCN | 80 | 5 | 88 |

This table is illustrative and based on typical outcomes for amidation reactions. DCC: N,N'-dicyclohexylcarbodiimide; EDC: N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; HOBt: 1-hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-diisopropylethylamine; DCM: Dichloromethane (B109758); DMF: N,N-dimethylformamide; MeCN: Acetonitrile.

Similarly, for the Williamson ether synthesis of the 2-phenoxyacetic acid precursor, optimization of the base, solvent, and temperature can lead to improved yields.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-phenoxyacetic acid (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Water | 100 | 4 | 70 |

| 2 | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 3 | NaH | THF | 65 | 6 | 90 |

This table is illustrative and based on typical outcomes for Williamson ether synthesis. THF: Tetrahydrofuran.

Stereoselective Synthesis of this compound

The pentan-2-yl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)-N-(pentan-2-yl)-2-phenoxyacetamide and (S)-N-(pentan-2-yl)-2-phenoxyacetamide. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. This requires the use of stereoselective synthetic methods.

Enantioselective Approaches for the Pentan-2-yl Stereocenter

The key to the enantioselective synthesis of this compound is the preparation of enantiomerically pure pentan-2-amine. Several methods have been developed for the asymmetric synthesis of chiral amines.

One common approach is the resolution of a racemic mixture of pentan-2-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization.

More modern and efficient methods for obtaining enantiomerically pure amines involve asymmetric synthesis. Catalytic asymmetric hydrogenation of imines is a powerful technique. For example, the imine derived from 2-pentanone can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to produce pentan-2-amine with high enantiomeric excess (ee).

Another powerful method is the asymmetric reductive amination of 2-pentanone. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. Recent advances have focused on the development of highly efficient and selective catalysts for this transformation. researchgate.net

The table below provides a comparative overview of different enantioselective methods for the synthesis of chiral secondary amines, which could be applicable to the synthesis of pentan-2-amine.

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | N-aryl imine | up to 99 |

| Asymmetric Reductive Amination | Ir-complex / Chiral Phosphoramidite Ligand | Ketone + Secondary Amine | up to 98 |

| Biocatalytic Transamination | Transaminase Enzyme | 2-Pentanone | >99 |

This table presents representative data from the literature on enantioselective amine synthesis and is intended to be illustrative. COD: 1,5-Cyclooctadiene.

Diastereoselective Synthesis of this compound Precursors

When a chiral starting material is used, it is possible to influence the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in excess over the other. In the synthesis of this compound, if a chiral derivative of 2-phenoxyacetic acid were to be used, the amidation reaction with a racemic or enantiomerically enriched pentan-2-amine would be a diastereoselective process.

For instance, if a chiral auxiliary is attached to the 2-phenoxyacetic acid, the subsequent amidation with racemic pentan-2-amine could proceed with a preference for one of the two diastereomeric products. This approach, known as auxiliary-controlled diastereoselection, can be a powerful tool for controlling stereochemistry. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Alternatively, if an enantiomerically pure sample of pentan-2-amine is used, the acylation with 2-phenoxyacetyl chloride will produce a single enantiomer of the final product. While this is not a diastereoselective reaction in the traditional sense of creating a new stereocenter, the use of a chiral, enantiopure starting material is a fundamental strategy in stereoselective synthesis to ensure the stereochemical integrity of the final product. The development of racemization-free coupling reagents is important in this context to prevent the loss of enantiomeric purity during the amidation step. rsc.org

Resolution Techniques for Enantiopure this compound for Academic Studies

The biological activities of chiral molecules are often enantiomer-dependent. Consequently, the resolution of racemic mixtures to obtain enantiopure compounds is of paramount importance for academic studies investigating the specific properties of each enantiomer of this compound. Common resolution strategies applicable to this compound include diastereomeric crystallization and enzymatic resolution.

Diastereomeric Crystallization: This classical resolution technique involves the reaction of the racemic this compound, which is a chiral amine derivative, with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. After separation, the chiral auxiliary is removed to yield the desired enantiomer. The choice of the chiral resolving agent and the solvent system is crucial for achieving efficient separation and high enantiomeric excess. researchgate.net

Interactive Data Table: Chiral Resolving Agents for Diastereomeric Crystallization of Amines

| Chiral Resolving Agent | Class | Typical Application |

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of primary and secondary amines |

| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of primary and secondary amines |

| (+)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of various amines |

| (-)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of various amines |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of amines and other basic compounds |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of amines and other basic compounds |

Enzymatic Resolution: Biocatalytic methods offer a highly selective and environmentally benign alternative for obtaining enantiopure this compound. acs.orgresearchgate.net Lipases are commonly employed enzymes for the kinetic resolution of racemic amines and their derivatives. acs.org In a typical enzymatic resolution, one enantiomer of the racemic substrate is selectively acylated or deacylated by the enzyme, leading to a mixture of the unreacted enantiomer and the transformed enantiomer, which can then be separated. The choice of enzyme, solvent, and acylating agent significantly influences the enantioselectivity and reaction rate. acs.org

Preparative Chiral High-Performance Liquid Chromatography (HPLC): For small-scale academic studies requiring high-purity enantiomers, preparative chiral HPLC is a powerful separation technique. nih.govphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. hplc.eunih.gov Polysaccharide-based CSPs are widely used due to their broad applicability. nih.gov While effective, the scalability of preparative HPLC can be a limitation for larger quantities. nih.govchiraltech.com

Novel Synthetic Strategies and Green Chemistry Principles

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound, moving away from traditional batch processes that often utilize hazardous reagents and solvents.

Catalytic methods for amide bond formation are highly desirable as they can reduce the amount of waste generated compared to stoichiometric coupling reagents. catalyticamidation.info Various catalytic systems have been developed for the direct amidation of carboxylic acids with amines. For the synthesis of this compound, this would involve the direct coupling of phenoxyacetic acid and pentan-2-amine.

One approach involves the use of boronic acid catalysts, which activate the carboxylic acid towards nucleophilic attack by the amine. catalyticamidation.info Another strategy employs transition metal catalysts, such as those based on copper, for the oxidative amidation of aldehydes with amine salts. organic-chemistry.org While not a direct route from the carboxylic acid, this method highlights the potential of metal catalysis in forming the amide bond. Furthermore, biocatalytic approaches using enzymes like lipases can also be considered a form of catalytic synthesis. nih.gov

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. rsc.orgthieme-connect.de The continuous synthesis of this compound can be achieved by pumping solutions of the starting materials, phenoxyacetic acid and pentan-2-amine, through a heated reactor coil. nih.govacs.org The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. thieme-connect.de A typical flow chemistry setup for amide synthesis would involve separate pumps for the carboxylic acid and amine solutions, a mixing unit, a heated reactor coil, and a back-pressure regulator to control the reaction conditions. nih.govacs.org

Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Amide Formation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Challenging | Straightforward |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient |

| Safety | Risk of runaway reactions | Inherently safer due to small reaction volume |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

| Automation | Difficult | Easily automated |

The principles of green chemistry encourage the use of sustainable reagents and solvents to minimize the environmental impact of chemical processes. ijcps.org In the context of this compound synthesis, this involves replacing hazardous solvents and stoichiometric coupling agents with greener alternatives.

Several solvent selection guides have been developed to aid chemists in choosing more environmentally friendly solvents. whiterose.ac.uk Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids are considered greener alternatives to traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). gaspublishers.comresearchgate.net The use of water as a solvent for amide bond formation is also an area of active research. Furthermore, replacing traditional coupling agents with recyclable alternatives or employing catalytic methods aligns with the principles of green chemistry. researchgate.net

Interactive Data Table: Green Solvents for Organic Synthesis

| Solvent | Source | Key Properties |

| Water | Abundant natural resource | Non-toxic, non-flammable, high polarity |

| Ethanol | Biomass fermentation | Biodegradable, low toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point and lower miscibility with water than THF |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, hydrophobic |

| Ionic Liquids | Synthetic | Low vapor pressure, tunable properties, potential for recyclability |

Precursor and Intermediate Synthesis for this compound Derivatization

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. This requires the synthesis of a variety of precursors and intermediates, particularly substituted phenoxyacetic acids.

Substituted phenoxyacetic acids are key building blocks for creating a library of this compound analogs with diverse functionalities on the phenyl ring. The most common method for their synthesis is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base. google.comgoogle.comchemicalbook.com The choice of base, solvent, and reaction conditions can be optimized to achieve high yields for a wide range of substituted phenols. researchgate.net

Interactive Data Table: Synthesis of Substituted Phenoxyacetic Acids

| Substituted Phenol | Reagent | Base | Solvent | Yield (%) |

| 4-Chlorophenol | Chloroacetic acid | NaOH | Water | >95 |

| p-Cresol | Chloroacetic acid | NaOH | Water/Ethanol | 75 |

| 2-Methoxyphenol | Ethyl bromoacetate | K₂CO₃ | Acetone | High |

| 4-Nitrophenol | Sodium chloroacetate | NaOH | Water | High |

Preparation of Functionalized Pentan-2-amine Derivatives for Research

The versatility of the pentan-2-amine scaffold is crucial for generating a diverse library of this compound analogs. The preparation of functionalized pentan-2-amine derivatives can be achieved through several synthetic routes, with reductive amination being a prominent and highly adaptable method.

Reductive Amination: This powerful technique allows for the introduction of various substituents onto the pentan-2-amine backbone. The general process involves the reaction of a ketone, such as pentan-2-one, with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is efficient and avoids the common issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com The choice of the amine partner in the reductive amination of pentan-2-one dictates the nature of the resulting functionalized pentan-2-amine derivative.

Table 1: Examples of Functionalized Pentan-2-amine Derivatives via Reductive Amination of Pentan-2-one

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Ammonia | NaBH3CN / H2, Pd/C | pentan-2-amine |

| Methylamine | NaBH(OAc)3 | N-methylpentan-2-amine |

| Benzylamine | NaBH3CN | N-benzylpentan-2-amine |

Chiral Resolution: Pentan-2-amine is a chiral molecule, and the stereochemistry at the second carbon can significantly influence the biological activity of its derivatives. Therefore, the preparation of enantiomerically pure forms of functionalized pentan-2-amine is often necessary. The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org

Chiral acids, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, are frequently used to resolve racemic bases like pentan-2-amine. libretexts.org The process involves reacting the racemic amine with the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Table 2: Chiral Resolving Agents for Pentan-2-amine

| Resolving Agent | Principle of Separation |

|---|---|

| (+)-Tartaric Acid | Formation of diastereomeric salts with differing solubilities. |

| (-)-Mandelic Acid | Formation of diastereomeric salts enabling separation by crystallization. |

Access to Key Scaffolds for this compound Analog Library Generation

The generation of an analog library of this compound is essential for structure-activity relationship (SAR) studies. This is typically achieved through combinatorial chemistry techniques, such as parallel synthesis and solid-phase synthesis, which allow for the rapid creation of a large number of diverse compounds.

General Amide Bond Formation: The core reaction for synthesizing the target compounds and their analogs is the formation of an amide bond between a phenoxyacetic acid derivative and an amine. A common and efficient method is the acylation of the amine with an activated form of phenoxyacetic acid, such as phenoxyacetyl chloride. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

Parallel Synthesis: This technique enables the simultaneous synthesis of multiple compounds in an array format, for instance, in 96-well plates. nih.gov For the generation of a phenoxyacetamide library, a common phenoxyacetyl chloride can be reacted with a diverse set of functionalized pentan-2-amine derivatives prepared as described in the previous section. This approach allows for the systematic variation of the amine portion of the molecule while keeping the phenoxyacetamide core constant.

Solid-Phase Synthesis: Solid-phase synthesis offers a powerful method for the construction of compound libraries, as it simplifies the purification process. google.com In the context of this compound analogs, a pentan-2-amine derivative can be attached to a solid support (resin). Subsequently, the resin-bound amine can be acylated with various substituted phenoxyacetic acids. After the reaction is complete, the desired products are cleaved from the resin. This "split-mix" approach allows for the generation of a vast number of compounds with variations in both the amine and the phenoxyacetic acid moieties. luxembourg-bio.com

The synthesis of an N-acylated polyamine (NAPA) library on a solid support has been reported, demonstrating the feasibility of creating libraries of N-acyl amines. nih.gov This methodology can be adapted for the synthesis of a phenoxyacetamide library.

Table 3: Strategies for Analog Library Generation

| Synthesis Strategy | Description | Key Advantages |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of a focused library with systematic structural variations. |

By employing these synthetic methodologies, researchers can efficiently prepare a wide range of functionalized pentan-2-amine precursors and subsequently utilize them in parallel or solid-phase synthesis to generate extensive libraries of this compound analogs for further investigation.

Structure Activity Relationship Sar and Molecular Design Strategies for N Pentan 2 Yl 2 Phenoxyacetamide Derivatives

Systematic Modification of the Phenoxy Ring System

The phenoxy ring of N-(pentan-2-yl)-2-phenoxyacetamide serves as a critical pharmacophoric element, and its substitution pattern profoundly influences the biological activity of the molecule. Understanding the impact of various substituents is key to designing more potent and selective analogues.

Positional and Electronic Effects of Substituents on Biological Interactions

The introduction of substituents onto the phenoxy ring can dramatically alter the compound's electronic distribution and steric profile, thereby affecting its interaction with biological targets. Research into related phenoxyacetamide scaffolds has shown that both the nature and position of the substituent are crucial. For instance, electron-withdrawing groups, such as halogens or nitro groups, can modulate the acidity of the phenoxy ether oxygen and influence hydrogen bonding capabilities. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can enhance hydrophobic interactions within a receptor's binding pocket.

While specific data on this compound is limited in publicly available literature, general principles of SAR suggest that para-substitution is often favored as it minimizes steric hindrance and allows for directional interactions within a binding site. Ortho-substitution may lead to conformational changes due to steric clash with the acetamide (B32628) linkage, which could be either beneficial or detrimental to activity. Meta-substitution offers another vector for exploring the chemical space of the binding pocket.

Table 1: Hypothetical Impact of Phenoxy Ring Substituents on Biological Activity

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Para | Electron-withdrawing (e.g., -Cl, -NO₂) | Potentially Increased | May enhance hydrogen bond acidity of the ether oxygen or engage in specific polar interactions. |

| Para | Electron-donating (e.g., -OCH₃, -CH₃) | Potentially Increased | Could improve hydrophobic interactions and van der Waals forces within the binding pocket. |

| Ortho | Bulky Substituent (e.g., -t-butyl) | Potentially Decreased | Likely to cause steric hindrance, preventing optimal binding orientation. |

| Meta | Small Polar Group (e.g., -OH) | Variable | Could introduce a new hydrogen bonding interaction, but the effect is highly dependent on the receptor topology. |

Bioisosteric Replacements in the Phenoxy Moiety and their Impact on SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. In the context of this compound, replacing the phenoxy ring with other aromatic or heteroaromatic systems can lead to analogues with improved potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comchem-space.comnih.govdrughunter.com

Common bioisosteres for a phenyl ring include pyridyl, thienyl, and pyrazolyl rings. The introduction of a nitrogen atom in a pyridyl ring, for example, can introduce a hydrogen bond acceptor and alter the molecule's polarity and solubility. A thiophene (B33073) ring, being smaller and having different electronic properties, can probe different regions of the binding pocket. The success of such a replacement is highly dependent on the specific interactions the phenoxy ring makes with its target. nih.gov

Table 2: Potential Bioisosteric Replacements for the Phenoxy Ring

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Phenyl | Pyridyl | Introduction of hydrogen bond acceptor, altered polarity and solubility. |

| Phenyl | Thienyl | Altered size and electronic profile, potential for new interactions. |

| Phenyl | Naphthyl | Increased surface area for enhanced hydrophobic interactions. |

| Phenyl | Cyclohexyl | Removal of aromaticity, introduction of conformational flexibility. |

Influence of Substituents on Receptor Binding Affinity and Functional Activity

The ultimate goal of modifying the phenoxy ring is to enhance receptor binding affinity and modulate functional activity. Substituents can influence these parameters through a variety of mechanisms. A substituent might directly interact with amino acid residues in the binding pocket, forming hydrogen bonds, ionic bonds, or hydrophobic interactions. For instance, a hydroxyl group could act as a hydrogen bond donor or acceptor, significantly increasing binding affinity if a complementary residue is present.

Exploration of the N-(pentan-2-yl) Substituent

The N-(pentan-2-yl) group is another key determinant of the pharmacological profile of the parent compound, influencing its lipophilicity, metabolic stability, and stereochemical interactions with its biological target.

Variations in Alkyl Chain Length and Branching for SAR Exploration

Systematic variation of the N-alkyl substituent provides valuable insights into the steric and hydrophobic requirements of the binding site. Increasing or decreasing the alkyl chain length can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgrsc.org

Studies on related N-alkyl amides have shown that there is often an optimal chain length for activity. nih.gov Chains that are too short may not sufficiently occupy a hydrophobic pocket, while chains that are too long may introduce steric clashes or lead to excessive lipophilicity and poor solubility. Branching of the alkyl chain, as seen in the pentan-2-yl group, can also have a significant effect. A branched chain can provide a better fit into a specific pocket compared to a linear chain of the same carbon number, potentially increasing selectivity for a particular receptor subtype.

Table 3: Hypothetical SAR of N-Alkyl Chain Variations

| N-Alkyl Substituent | Chain Length | Branching | Predicted Impact on Activity |

| N-propyl | Shorter | Linear | Likely decreased activity due to suboptimal hydrophobic interactions. |

| N-pentyl | Same | Linear | Activity may be similar or slightly different, depending on the shape of the binding pocket. |

| N-hexyl | Longer | Linear | Activity could increase if the pocket can accommodate the longer chain, or decrease due to steric hindrance. |

| N-iso-pentyl | Same | Branched | Activity may change based on the specific shape of the binding pocket and its tolerance for branching at different positions. |

Stereochemical Influences of the Pentan-2-yl Group on Molecular Recognition

The pentan-2-yl group contains a chiral center, meaning that this compound can exist as two enantiomers: (R)-N-(pentan-2-yl)-2-phenoxyacetamide and (S)-N-(pentan-2-yl)-2-phenoxyacetamide. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This difference arises from the three-dimensional nature of biological receptors, which are themselves chiral. One enantiomer may fit into the binding site more effectively than the other, leading to a stronger interaction and higher potency. The "inactive" enantiomer may have significantly lower affinity or may even interact with a different target, potentially leading to off-target effects.

Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound and its derivatives are crucial for a complete understanding of its SAR. The determination of the absolute stereochemistry of the more active enantiomer can provide valuable information about the optimal three-dimensional arrangement of the pharmacophore and guide the design of more potent and selective analogues.

Incorporation of Constrained or Cyclic Alkyl Analogues in Structure-Activity Studies

In SAR studies of N-alkyl amide compounds, replacing linear alkyl chains, such as the pentan-2-yl group in the parent molecule, with constrained or cyclic analogues is a common strategy to probe the conformational requirements of the target binding site. This approach serves to reduce the number of available low-energy conformations, which can lead to a more favorable binding entropy and potentially increased potency and selectivity.

The rationale for incorporating these analogues is multifaceted:

Conformational Restriction: A flexible alkyl chain can adopt numerous conformations, only one of which may be optimal for binding. By restricting this flexibility with a cyclic structure (e.g., cyclopentyl, cyclohexyl, piperidinyl), the molecule is "pre-organized" into a more rigid conformation that may better fit the target's binding pocket.

Improved Metabolic Stability: Linear alkyl chains can be susceptible to metabolic oxidation. Cyclic systems often exhibit enhanced stability against cytochrome P450 enzymes.

Probing Spatial Requirements: The size and shape of the cyclic moiety provide valuable information about the dimensions of the hydrophobic pocket in the biological target.

Research on related N-substituted acetamide series has demonstrated the impact of such modifications. For instance, in studies of some biologically active acetamides, the transition from a linear alkyl group to a cyclic one has been shown to significantly alter activity. A piperidine (B6355638) ring, for example, was found to be a suitable replacement for a phenyl ring in certain bradykinin (B550075) B1 antagonists, leading to improved affinity. nih.gov Similarly, SAR studies on a series of sodium channel blockers revealed that the lipophilicity and structure of the amine portion, which includes the N-alkyl group, are critical for inhibitory potency. nih.gov

| Compound Analogue | N-Alkyl Substituent (R) | Rationale for Inclusion in SAR Study | Hypothesized Impact on Activity |

|---|---|---|---|

| 1 | pentan-2-yl (Parent) | Baseline compound with flexible alkyl chain. | Reference Activity |

| 2 | cyclopentyl | Introduces conformational rigidity; slightly smaller profile than cyclohexyl. | Increased potency if a compact, rigid conformation is preferred. |

| 3 | cyclohexyl | Provides significant conformational restriction and increased lipophilicity. | Enhanced activity if the binding pocket accommodates a larger hydrophobic group. |

| 4 | piperidin-4-yl | Introduces a basic nitrogen atom, potentially forming new ionic or hydrogen bond interactions. | May increase potency and alter solubility/pharmacokinetic profile. |

| 5 | adamantan-1-yl | Maximizes rigidity and lipophilicity with a bulky, cage-like structure. | Probes the upper size limit of the hydrophobic pocket. |

The data in this table is illustrative, based on common medicinal chemistry strategies for exploring SAR by modifying N-alkyl substituents in amide-containing scaffolds.

Modifications at the Acetamide Linker

Alterations of the Amide Bond (e.g., Isosteric Amide Mimics)

The amide bond, while crucial for structural integrity and interaction with biological targets, is often susceptible to enzymatic hydrolysis, limiting the in vivo stability of a compound. A key strategy in lead optimization is the replacement of the amide moiety with bioisosteres—functional groups that mimic the steric and electronic properties of the amide while offering improved metabolic resistance. nih.govdrughunter.com

Common amide isosteres include:

1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry. nih.gov They are chemically robust and can be synthesized efficiently via "click chemistry." The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen. cambridgemedchemconsulting.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): Oxadiazoles are also effective amide isosteres that have been used to enhance metabolic stability. nih.govcambridgemedchemconsulting.com They maintain the planar structure and hydrogen bond accepting potential of the parent amide.

Trifluoroethylamine: This motif replaces the carbonyl group with a CF₃-substituted carbon. The highly electronegative trifluoromethyl group mimics the electronic character of the carbonyl and reduces the basicity of the adjacent amine, while being resistant to hydrolysis. drughunter.comhyphadiscovery.com

The choice of isostere depends on the specific requirements of the biological target, as each mimic possesses a unique profile of hydrogen bonding capability, dipole moment, and geometry. cambridgemedchemconsulting.com

| Linker Type | Structure Snippet | Key Properties | Potential Advantage |

|---|---|---|---|

| Amide (Parent) | -C(=O)NH- | Planar; H-bond donor (N-H) and acceptor (C=O). | Strong target interactions. |

| 1,2,3-Triazole | (as a linker) | Planar, aromatic; H-bond acceptors (N atoms); stable. | Resistant to hydrolysis. nih.gov |

| 1,2,4-Oxadiazole | (as a linker) | Planar, aromatic; H-bond acceptors (N and O atoms). | Improved metabolic stability. nih.gov |

| Trifluoroethylamine | -CF₂NH- | Non-planar; H-bond donor (N-H); reduced basicity. | Blocks enzymatic cleavage. hyphadiscovery.com |

This table presents common bioisosteric replacements for the amide bond and their general properties relevant to drug design.

Impact of Linker Spacing and Rigidity on Biological Interactions

The length and flexibility of the acetamide linker dictate the spatial orientation between the phenoxy ring and the N-pentyl group. Altering these properties can fine-tune the molecule's fit within the target's binding site. Strategies to modify the linker include:

Homologation: Inserting or removing methylene (B1212753) (-CH₂-) units to lengthen or shorten the linker. This directly impacts the distance between the terminal functional groups.

Introducing Rigidity: Incorporating double bonds (e.g., creating an acrylamide) or small rings (e.g., cyclopropane) into the linker restricts its conformational freedom. This can lock the molecule into a bioactive conformation but runs the risk of introducing a geometry that is incompatible with the target.

Studies on various molecular scaffolds, including antibody-drug conjugates, have shown that linker chemistry is critical for stability and efficacy. nih.govnih.gov Even minor modifications to linker length or rigidity can dramatically alter biological activity by changing how the key recognition elements of the molecule are presented to the target. researchgate.net

Conformational Analysis of Acetamide Linker Modifications

The biological activity of phenoxyacetamide derivatives is intrinsically linked to their three-dimensional shape. Conformational analysis aims to understand the preferred spatial arrangements of the molecule, particularly around the acetamide linker. The amide bond itself typically exists in a planar conformation, with the trans isomer being significantly more stable than the cis form.

Key rotational bonds that define the linker's conformation are the C-C and C-N bonds adjacent to the carbonyl group. Computational methods (such as DFT calculations) and experimental techniques (like NMR spectroscopy) are used to determine the rotational energy barriers and identify the most stable conformers. nih.gov For instance, analysis of related N,N-diethyl-2-[phenylthio]acetamides revealed the existence of two stable conformation pairs, gauche and cis, with their relative populations being influenced by solvent polarity. nih.gov Modifications, such as introducing bulky substituents or rigidifying elements, can alter these conformational preferences, thereby influencing how the molecule interacts with its biological target.

Rational Design Principles and Lead Optimization Efforts

Rational drug design and lead optimization are iterative processes that use structural and activity data to guide the synthesis of more effective and drug-like molecules. danaher.comcriver.combiobide.com This process aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com

Pharmacophore Hypothesis Generation for this compound Scaffolds

A pharmacophore model is a three-dimensional abstract representation of the key molecular features essential for biological activity. fiveable.mepatsnap.com When the structure of the biological target is unknown, a ligand-based pharmacophore model can be generated by analyzing a set of active analogue molecules. mdpi.comslideshare.net

For the this compound scaffold, a hypothetical pharmacophore model would likely include the following features:

One Aromatic Ring (AR): Representing the phenoxy group, which likely engages in hydrophobic or π-stacking interactions.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

One Hydrogen Bond Donor (HBD): The N-H group of the secondary amide.

One Hydrophobic Group (HY): The pentan-2-yl substituent, which likely occupies a hydrophobic pocket.

The model would define the precise spatial arrangement and distances between these features. This 3D hypothesis serves as a template for designing new molecules with potentially higher activity and for virtually screening compound libraries to identify novel, structurally diverse hits that match the pharmacophore. fiveable.me The ultimate goal is to identify molecules that possess the ideal combination of electronic and steric features for optimal interaction with the target.

Fragment-Based Drug Discovery (FBDD) Approaches Applied to this compound

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.org This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, to probe the binding sites of biological targets. frontiersin.org The low complexity of these fragments allows for a more efficient exploration of chemical space and often leads to higher-quality interactions with the target protein. prestwickchemical.com

In the context of this compound, an FBDD campaign would commence with the deconstruction of the molecule into its fundamental chemical motifs: the phenoxy group, the acetamide linker, and the N-(pentan-2-yl) group. A library of fragments that are structurally related to these core components would then be screened against the target of interest. High-sensitivity biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are employed to detect the weak binding of these fragments. frontiersin.orgprestwickchemical.com

Once fragment hits are identified, the subsequent step involves their optimization into more potent lead compounds. This can be achieved through three primary strategies:

Fragment Growing: This involves extending the fragment hit by adding new functional groups to occupy adjacent pockets in the binding site, thereby increasing affinity and potency.

Fragment Linking: If two or more fragments are found to bind to distinct but nearby sites, they can be chemically linked to create a larger, more potent molecule.

Fragment Merging: In cases where different fragment hits share a common overlapping region, a new compound can be designed that incorporates the key features of each.

A hypothetical fragment screening campaign for a target of this compound might yield results as illustrated in the following table:

| Fragment ID | Fragment Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |

| F-01 | Phenol (B47542) | NMR | 500 µM | 0.35 |

| F-02 | Acetamide | SPR | >1 mM | - |

| F-03 | 2-aminopentane | X-ray Crystallography | 800 µM | 0.31 |

| F-04 | Anisole | NMR | 300 µM | 0.38 |

Ligand Efficiency (LE) is a key metric in FBDD, relating the binding affinity of a fragment to its size (number of heavy atoms). A higher LE indicates a more efficient binding interaction.

Multi-parameter Optimization in this compound Analog Series

The development of a successful drug candidate requires the simultaneous optimization of multiple properties, a process known as Multi-Parameter Optimization (MPO). international-pharma.comoptibrium.com It is not sufficient for a compound to have high potency; it must also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a clean safety profile. international-pharma.comnih.gov

For an analog series of this compound, an MPO strategy would involve the systematic modification of the core scaffold and the evaluation of the resulting compounds against a panel of assays. Key properties to consider in the MPO process include:

Potency: The biological activity against the intended target.

Selectivity: The activity against off-target proteins to minimize side effects.

Solubility: Adequate solubility is crucial for absorption and formulation.

Metabolic Stability: Resistance to degradation by metabolic enzymes to ensure a suitable duration of action.

Permeability: The ability to cross biological membranes to reach the target site.

Toxicity: The absence of adverse effects on cells and organisms.

The following table provides a hypothetical example of a multi-parameter optimization campaign for a series of this compound analogs, where modifications are made to the phenoxy and pentyl moieties.

| Compound ID | R1 (Phenoxy sub.) | R2 (N-alkyl group) | Potency (IC50, nM) | Selectivity (Fold vs. Off-target) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |

| Lead-01 | H | pentan-2-yl | 150 | 10 | 25 | 15 |

| Analog-01 | 4-F | pentan-2-yl | 75 | 25 | 30 | 35 |

| Analog-02 | 4-Cl | pentan-2-yl | 50 | 20 | 15 | 40 |

| Analog-03 | 4-OCH3 | pentan-2-yl | 120 | 15 | 50 | 20 |

| Analog-04 | 4-F | cyclopentyl | 90 | 50 | 45 | 60 |

This data would guide the medicinal chemistry team in selecting the most promising candidates for further development, balancing the often-conflicting requirements of potency, selectivity, and ADMET properties. international-pharma.com

Library Design and High-Throughput Screening Considerations for this compound Derivatives

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with the desired biological activity. nih.gov The design of the compound library is a critical factor in the success of an HTS campaign. nih.gov For this compound derivatives, a focused library approach is often employed. This involves creating a collection of compounds based on the core scaffold, with systematic variations at specific points of diversity. nih.gov

The design of a focused library for this scaffold would consider the following:

Scaffold Hopping: Introducing alternative core structures that maintain the key pharmacophoric features of the this compound template.

Diversity of Substituents: Incorporating a wide range of chemical functionalities at the phenoxy and N-alkyl positions to explore the structure-activity landscape. This includes varying electronic properties, steric bulk, and hydrogen bonding potential.

Physicochemical Properties: Ensuring that the designed compounds adhere to "drug-like" properties, such as those defined by Lipinski's Rule of Five, to increase the likelihood of favorable pharmacokinetic profiles.

An example of a library design for HTS is outlined below:

| Library Subset | R1 (Phenoxy Substituents) | R2 (N-Alkyl Groups) | Number of Compounds |

| A | Halogens (F, Cl, Br) | Linear and branched alkyls (C3-C6) | 500 |

| B | Alkoxy, Alkylthio (C1-C3) | Cyclic alkyls (C3-C6) | 500 |

| C | Electron-withdrawing groups (CN, NO2) | Substituted alkyls (e.g., hydroxy, amino) | 500 |

| D | Electron-donating groups (NH2, OH) | Heterocyclic fragments | 500 |

Once the library is synthesized, a robust and automated HTS assay is required to screen the compounds. nih.gov The choice of assay will depend on the biological target and could include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., reporter gene activation). nih.gov The data from the HTS campaign will identify "hit" compounds that can then be further validated and optimized in the lead discovery process.

Molecular Mechanisms of Action and Biological Target Interactions of N Pentan 2 Yl 2 Phenoxyacetamide

Investigation of Receptor Binding Profiles and Ligand Affinity

A thorough search of scientific databases and research publications has yielded no specific studies detailing the receptor binding profiles or ligand affinity of N-(pentan-2-yl)-2-phenoxyacetamide.

G-Protein Coupled Receptor (GPCR) Interaction Studies

There is currently no publicly available research that has investigated the interaction of this compound with any G-Protein Coupled Receptors (GPCRs). Consequently, data on binding affinities, dissociation constants (Kd), or efficacy (EC50/IC50) at any GPCR target are not available.

Ligand-Gated Ion Channel Modulation by this compound

Scientific literature lacks any studies on the modulatory effects of this compound on ligand-gated ion channels. Therefore, its potential to act as an agonist, antagonist, or allosteric modulator at these targets is unknown.

Nuclear Receptor Activation/Inhibition Studies

There is no published research examining the effects of this compound on nuclear receptors. Its capacity to activate or inhibit these receptors, which are critical in regulating gene expression, has not been determined.

Enzyme Inhibition or Activation Kinetics and Specificity

Similar to the lack of receptor binding data, there is a notable absence of research into the enzymatic activity of this compound.

Target Identification and Validation in Enzyme Assays

No studies have identified or validated any specific enzyme targets for this compound. As such, there are no data from enzyme assays to report.

Characterization of Reversible and Irreversible Enzyme Inhibition by the Compound

In the absence of identified enzyme targets, there has been no characterization of the kinetics of enzyme inhibition by this compound. Therefore, it is not known whether the compound would act as a reversible or irreversible inhibitor of any enzyme.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound that addresses the detailed molecular and cellular mechanisms outlined in the user's request.

The requested article structure included in-depth analysis of:

Allosteric Modulation of Enzyme Activity

Cellular Signaling Pathway Perturbation Studies

Subcellular Localization and Intracellular Target Engagement

The conducted searches yielded general information on concepts such as allosteric modulation, cellular signaling, and target engagement, as well as research on other compounds containing a phenoxyacetamide core structure. However, none of the results provided specific experimental data or theoretical studies pertaining to this compound itself.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy, as the foundational research for this specific compound does not appear to be available in the public domain.

Subcellular Localization and Intracellular Target Engagement

Organelle-Specific Accumulation and Mechanistic Effects

There is no available research data to indicate whether this compound exhibits specific accumulation within any cellular organelles. Studies investigating its potential effects on organelles such as mitochondria, the endoplasmic reticulum, the Golgi apparatus, or lysosomes have not been published in the scientific literature. Consequently, any mechanistic effects arising from interactions with these organelles remain unknown.

Without experimental data, it is not possible to provide a data table summarizing organelle-specific accumulation or to detail any research findings on the mechanistic effects of this compound.

Ligand-Protein Co-crystallization and Structural Biology Insights

A search of structural biology databases reveals no deposited crystal structures of this compound in complex with any protein targets. The process of ligand-protein co-crystallization is a key technique used to understand the precise binding interactions between a molecule and its protein target at an atomic level. This method involves crystallizing the protein while it is bound to the ligand, followed by X-ray diffraction to determine the three-dimensional structure of the complex.

As no such studies have been reported for this compound, there are no structural biology insights available. This lack of data means that information regarding its binding site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding is not available.

A data table detailing crystallographic data, such as PDB ID, resolution, and key binding interactions, cannot be generated due to the absence of any co-crystallization studies for this compound.

Preclinical Pharmacological Investigations of N Pentan 2 Yl 2 Phenoxyacetamide in Relevant Biological Models

In Vitro Efficacy and Potency Assays

In vitro studies are the cornerstone of preclinical evaluation, providing the initial evidence of a compound's biological activity in a non-living system. These assays are crucial for determining potency, selectivity, and the cellular mechanisms through which the compound exerts its effects.

Cell-based assays are critical for understanding how a compound functions within a physiologically relevant cellular environment. For the representative compound, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide, functional assays were focused on its activity as a potential inhibitor of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.govnih.gov

The primary functional assay employed was an anti-proliferative study using the K562 human CML cell line, which endogenously expresses the constitutively active BCR-ABL1 fusion protein. reactionbiology.com The potency of the compound was determined by measuring its ability to inhibit cell growth and viability, typically through an MTT or similar colorimetric assay. The most potent compound in the investigated series, designated Compound 10m , demonstrated a significant anti-tumor effect against these cells. nih.govnih.gov The results indicated that the compound induces apoptosis (programmed cell death), and this effect was found to be synergistic when combined with the allosteric inhibitor asciminib. nih.govnih.gov

While specific reporter gene or calcium flux assays for this compound are not detailed in the available literature, such assays are often used to probe the downstream consequences of inhibiting a specific signaling pathway. For a BCR-ABL1 inhibitor, a reporter gene assay might be configured to measure the activity of a transcription factor known to be regulated by the kinase's downstream signaling.

Table 1: In Vitro Anti-Proliferative Activity of Compound 10m

| Cell Line | Compound | Assay Type | Endpoint | Result |

|---|

Isolated tissue bath studies are a classic pharmacological method used to investigate the effects of compounds on contractile tissues, such as smooth muscle from blood vessels or the intestine. This technique is primarily employed to characterize the interaction of a compound with cell surface receptors that mediate contraction or relaxation.

For an intracellular target like the BCR-ABL1 tyrosine kinase, this methodology is not applicable. The mechanism of action for N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide and its analogs is the inhibition of an internal cellular enzyme, which does not directly influence the function of receptors governing tissue contractility. Therefore, isolated tissue bath studies were not a relevant component of the preclinical investigation for this class of compounds.

To confirm that the anti-proliferative effects observed in cell-based assays are due to the direct inhibition of the intended target, enzyme activity assays are performed. These can be conducted using purified, recombinant enzymes or with lysates from cells that overexpress the target enzyme. nih.gov

For N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide, the target is the BCR-ABL1 kinase. nih.govnih.gov Enzyme activity assays for kinase inhibitors typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. nih.gov The inhibitory activity of the compound is quantified by its ability to reduce this phosphorylation event. Common methods include ELISA-based assays, which use antibodies to detect the phosphorylated substrate, or fluorescence-based techniques that measure the production of ADP, a byproduct of the kinase reaction. discoverx.combellbrooklabs.comnih.gov

While the specific results from a purified enzyme assay for Compound 10m are not detailed in the referenced abstracts, its potent IC₅₀ value in the K562 cell line strongly implies direct inhibition of BCR-ABL1's enzymatic activity within the cell. nih.govnih.govreactionbiology.com Cellular phosphorylation assays can be performed on lysates from treated cells to directly measure the phosphorylation status of BCR-ABL1 (autophosphorylation) as a readout of intracellular kinase activity. reactionbiology.com

Table 2: Representative Methods for Kinase Enzyme Activity Assays

| Assay Method | Principle | Typical Readout |

|---|---|---|

| ELISA-Based Assay | Uses a specific antibody to detect the phosphorylated substrate. nih.gov | Colorimetric or chemiluminescent signal |

| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled substrate upon phosphorylation. | Change in fluorescence polarization |

| ADP Detection Assay | Quantifies the amount of ADP produced during the kinase reaction. discoverx.combellbrooklabs.com | Fluorescent or luminescent signal |

Non-Human In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, in vivo studies in animal models are conducted to determine if the compound's efficacy translates to a living organism. These studies are essential for evaluating the therapeutic potential in a complex biological system that includes metabolism, distribution, and excretion.

Given that the representative phenoxyacetamide derivative is a BCR-ABL1 inhibitor, the relevant in vivo model is a cancer model, specifically one for chronic myeloid leukemia. A standard and widely used model is the subcutaneous xenograft, where human CML cells (like K562) are implanted into immunocompromised mice. nih.govnih.gov

While specific in vivo data for Compound 10m is not available, studies on other potent BCR-ABL1 inhibitors, such as CT-721, provide a clear example of this type of investigation. In a K562 xenograft model, mice bearing established tumors are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group. nih.gov Such studies typically reveal a dose-dependent inhibition of tumor growth, and in some cases, tumor regression at higher doses. nih.gov

Table 3: Illustrative In Vivo Efficacy of a BCR-ABL1 Inhibitor (CT-721) in a K562 Xenograft Model

| Treatment Group | Dosing Schedule | Outcome |

|---|---|---|

| Vehicle Control | Daily | Progressive tumor growth |

| CT-721 (5 mg/kg) | Daily | Tumor growth suppression nih.gov |

| CT-721 (15 mg/kg) | Daily | Significant tumor growth suppression nih.gov |

| CT-721 (45 mg/kg) | Daily | Tumor regression nih.gov |

This table presents data for the illustrative compound CT-721 to demonstrate typical results in a relevant in vivo model.

Pharmacodynamic (PD) studies are conducted to understand the relationship between drug exposure and its pharmacological effect. A key component of these studies is the use of biomarkers to provide evidence that the drug is engaging with its target and modulating the relevant biological pathway in vivo. nih.gov

For BCR-ABL1 inhibitors, the most relevant pharmacodynamic biomarkers are the phosphorylation levels of BCR-ABL1 itself and its direct downstream substrates, such as CrkL (Crk-like protein). nih.gov In animal models, tumor tissues can be collected at various time points after drug administration. The levels of phosphorylated BCR-ABL (p-BCR-ABL) and phosphorylated CrkL (p-CrkL) are then quantified, typically by Western blot or ELISA. nih.gov

Studies with the BCR-ABL inhibitor dasatinib (B193332) have shown that oral administration leads to a time-dependent inhibition of p-BCR-ABL and p-CrkL in K562 tumor xenografts. nih.gov The extent and duration of this inhibition can be correlated with the plasma concentration of the drug, establishing a crucial link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov This biomarker modulation provides direct evidence of target engagement in vivo and helps predict the exposure levels required for clinical efficacy.

Table 4: Conceptual Pharmacodynamic Biomarker Modulation in Tumor Tissue

| Treatment | Time Post-Dose | p-BCR-ABL Level (relative to control) | p-CrkL Level (relative to control) |

|---|---|---|---|

| Vehicle | 3 hours | 100% | 100% |

| BCR-ABL Inhibitor | 3 hours | <10% nih.gov | <10% nih.gov |

| BCR-ABL Inhibitor | 24 hours | ~90% nih.gov | ~90% nih.gov |

This table illustrates the expected modulation of key pharmacodynamic biomarkers based on published data for BCR-ABL inhibitors.

Computational and Chemoinformatic Approaches to N Pentan 2 Yl 2 Phenoxyacetamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as a phenoxyacetamide derivative, to a biological target, typically a protein.

Prediction of Binding Modes and Affinities for N-(pentan-2-yl)-2-phenoxyacetamide

In the absence of direct studies on this compound, research on analogous compounds offers valuable insights. For instance, a study on phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) revealed binding free energies in the range of -6.83 to -7.20 kcal/mol nih.gov. Another investigation into phenoxyacetamide derivatives as inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase, identified a lead compound with a favorable glide score of -12.281 and a binding free energy of -303.9 ± 16.5 kJ/mol nih.gov. These values indicate strong and stable binding to the target proteins.

Similarly, in a study targeting the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia, various N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were evaluated, with the most potent compound exhibiting an IC50 value of 0.98 µM against K562 cells mdpi.com. Such studies demonstrate the utility of molecular docking in predicting the binding affinities of phenoxyacetamide scaffolds, a process that could be directly applied to this compound to predict its potential biological targets and binding strength.

Predicted Binding Affinities of Phenoxyacetamide Derivatives Against Various Protein Targets

| Phenoxyacetamide Derivative Class | Protein Target | Predicted Binding Affinity | Reference |

|---|---|---|---|

| General Phenoxyacetamides | SARS-CoV-2 Mpro | -6.83 to -7.20 kcal/mol | nih.gov |

| L03 (Phenoxyacetamide-derived hit) | DOT1L | -12.281 (Glide Score) | nih.gov |

| L03 (Phenoxyacetamide-derived hit) | DOT1L | -303.9 ± 16.5 kJ/mol | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (Compound 10m) | BCR-ABL1 Kinase | 0.98 µM (IC50) | mdpi.com |

Identification of Key Interacting Residues in Target Proteins

A crucial aspect of molecular docking is the identification of key amino acid residues within the target protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

For example, in the study of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as BCR-ABL1 inhibitors, docking studies revealed that a hit compound formed crucial hydrogen bonds with the methionine residue at position 337 (Met-337) in the hinge region of the kinase nih.gov. This specific interaction was a key factor in the observed inhibitory activity. Understanding such interactions for this compound would be vital for explaining its potential mechanism of action and for guiding future efforts to optimize its structure for enhanced potency and selectivity.

Virtual Screening for Novel Ligands Based on this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can serve as a template for virtual screening campaigns to discover novel ligands with potentially improved properties.

Hierarchical docking-based virtual screening has been successfully employed to identify novel DOT1L inhibitors from a large compound library, leading to the discovery of promising phenoxyacetamide-derived hits nih.gov. Similarly, a structure-based virtual screening approach led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new BCR-ABL1 inhibitors mdpi.comnih.gov. These examples highlight how the core structure of this compound could be used to search for and identify new, potentially more effective, therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Development of Predictive Models for Biological Activity of this compound Analogs

QSAR models have been developed for various classes of phenoxyacetamide derivatives. For instance, a QSAR study of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors resulted in a model with good correlative and predictive ability, showing a regression coefficient (r²) of 0.9033 and a cross-validated regression coefficient (q²) of 0.8376 crpsonline.com. Another QSAR study on phenoxyacetamide derivatives as MAO-A inhibitors also yielded a statistically significant model researchgate.net.

These models can be used to predict the MAO inhibitory activity of other phenoxyacetamide derivatives, including this compound, based on their structural features. The development of a specific QSAR model for a series of this compound analogs would allow for the rapid prediction of their biological activity and the prioritization of compounds for synthesis and experimental testing.

QSAR Model Statistics for Phenoxyacetamide Analogs as MAO Inhibitors

| QSAR Model | Statistical Parameter | Value | Reference |

|---|---|---|---|

| 2-Phenoxyacetamide Analogues (MAO Inhibitors) | Regression Coefficient (r²) | 0.9033 | crpsonline.com |

| Cross-validated Regression Coefficient (q²) | 0.8376 |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of a series of compounds. These descriptors can include properties related to the molecule's size, shape, electronic properties, and lipophilicity.

In the QSAR study of 2-phenoxyacetamide analogues as MAO inhibitors, it was found that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were important descriptors crpsonline.com. The positive correlation with MW suggested that bulkier groups or higher molecular weight compounds could lead to better MAO inhibition. The negative correlation with HOMO energy indicated that the presence of electrophilic groups might increase activity, while the negative correlation with Beta Polarizability suggested that less polar groups could be more active crpsonline.com. Identifying such descriptors for this compound and its analogs would provide crucial guidance for the rational design of new compounds with improved therapeutic potential.

Application of Machine Learning in QSAR for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugtargetreview.comnih.govyoutube.com The integration of machine learning (ML) algorithms has significantly enhanced the predictive power and accuracy of QSAR models. chemistryworld.comrsc.orgnih.govresearchgate.netnih.gov For a series of compounds related to this compound, ML-based QSAR models are instrumental in predicting their biological activities and guiding the design of new, more potent derivatives.

The development of a robust ML-based QSAR model for a series of phenoxyacetamide derivatives, including this compound, typically involves several key steps. Initially, a dataset of compounds with their experimentally determined biological activities is compiled. crpsonline.com Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. drugtargetreview.com These descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

Various machine learning algorithms can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). imist.ma The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). imist.ma For instance, a study on a series of thiazole (B1198619) derivatives utilized MLR and ANN, with the ANN model showing superior predictive performance with an R² of 0.98. imist.ma

A hypothetical QSAR study on a series of phenoxyacetamide derivatives might reveal that descriptors such as molecular weight (MW), logarithm of the partition coefficient (LogP), and the energy of the highest occupied molecular orbital (HOMO) are significant in determining their biological activity. crpsonline.com For example, a positive correlation with MW could suggest that bulkier substituents are favorable for activity, while a negative correlation with LogP might indicate that excessive lipophilicity is detrimental. crpsonline.com

| Descriptor | Description | Hypothetical Correlation with Activity | Implication for Molecular Design |

|---|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive | Larger, bulkier substituents may enhance activity. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | Negative | Optimizing lipophilicity to a moderate range is crucial. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Negative | Electron-withdrawing groups might improve activity. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Positive | Incorporating groups capable of hydrogen bonding could be beneficial. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed insights into the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological receptor. mdpi.com

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound in a solution, typically mimicking physiological conditions, can reveal the preferred spatial arrangements of the molecule. MD simulations can track the rotational and translational movements of the molecule, allowing for the identification of stable and low-energy conformers. Studies on related phenoxyacetic acid derivatives have shown that the side-chain conformation can adopt either synclinal or antiperiplanar arrangements. researchgate.net The flexibility of the pentan-2-yl group and the phenoxyacetamide core will dictate the accessible conformational space, which in turn influences how the molecule can interact with a target binding site.

Understanding the dynamic behavior of this compound when bound to a biological target is crucial for elucidating its mechanism of action. MD simulations of the ligand-target complex can reveal key information about the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the target upon binding. Research on phenoxyacetamide derivatives as DOT1L inhibitors has utilized MD simulations to confirm the stability of the ligand within the binding pocket. nih.gov These simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone over time to assess the stability of the complex.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBER99SB |

| Solvent Model | TIP3P water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov

To derive a common feature pharmacophore for a series of active compounds like this compound, the three-dimensional structures of these molecules are aligned and analyzed to identify shared chemical features. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov The resulting pharmacophore model represents a 3D query that can be used in virtual screening to identify new molecules from large chemical databases that are likely to possess the same biological activity. dovepress.commdpi.com A pharmacophore model for phenoxyacetamide derivatives might consist of features such as a hydrogen bond acceptor from the carbonyl oxygen, a hydrophobic feature from the pentyl group, and an aromatic ring feature from the phenoxy group. The spatial arrangement and distances between these features are critical for activity.

| Pharmacophore Feature | Corresponding Chemical Group in this compound | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetamide (B32628) group | Essential for interaction with a hydrogen bond donor in the receptor. |

| Hydrophobic (HY) | Pentan-2-yl group | Crucial for fitting into a hydrophobic pocket of the target. |

| Aromatic Ring (AR) | Phenoxy group | Participates in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Potential for hydrogen bonding with a receptor acceptor group. |

Scaffold Hopping and Lead Diversification Strategies Based on the Compound's Structure

In modern medicinal chemistry, the exploration of novel chemical entities with improved efficacy and pharmacokinetic properties is a paramount goal. Scaffold hopping and lead diversification are key computational strategies employed to achieve this, starting from a known active compound, or "hit," such as this compound. These approaches aim to identify structurally novel compounds that retain or enhance the biological activity of the original molecule while potentially offering improved properties or novel intellectual property. uniroma1.itnih.govsemanticscholar.org

Scaffold Hopping is a strategy that focuses on replacing the central core, or "scaffold," of a molecule while preserving the spatial arrangement of critical pharmacophoric features responsible for its biological activity. uniroma1.itnih.gov For this compound, the phenoxyacetamide core is the primary scaffold. The objective of scaffold hopping is to discover isofunctional molecules with significantly different backbones. bhsai.org This can lead to compounds with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, and can result in the discovery of novel, patentable chemical series. uniroma1.it